

"comparative docking studies of pyrazolyl pyridazinamines"

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Compound of Interest

Compound Name: *N*-(1*H*-Pyrazol-4-yl)pyridazin-3-amine;hydrochloride

CAS No.: 2253630-45-2

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Comparative Docking Guide: Pyrazolyl Pyridazinamines

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads Focus: Structural efficacy, binding energetics, and protocol validation for Pyrazolyl Pyridazinamine scaffolds.

Executive Summary: The Scaffold Advantage

In the realm of fragment-based drug design, pyrazolyl pyridazinamines represent a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. This guide objectively compares the docking performance of this scaffold against standard clinical inhibitors (Celecoxib and Gefitinib) across two primary therapeutic axes: COX-2 selective inhibition (Anti-inflammatory) and EGFR Kinase inhibition (Anticancer).

Key Comparative Insight: While standard drugs like Celecoxib rely heavily on sulfonamide-mediated hydrogen bonding, pyrazolyl pyridazinamines utilize a unique "dual-anchor"

mechanism. The pyridazine ring engages in

stacking with hydrophobic pockets, while the pyrazole moiety directs H-bond donors to catalytic residues, often resulting in superior residence times and selectivity indices.

Comparative Analysis: COX-2 Inhibition

Objective: Evaluate the binding efficacy of novel pyrazolyl-pyridazine hybrids (Series 5f/6f) versus the clinical standard, Celecoxib.[1]

Quantitative Binding Data

The following data synthesizes results from recent comparative studies (e.g., Osman et al.), normalizing docking scores (kcal/mol) against biological IC50 values.

Ligand	Target (PDB)	Binding Energy (kcal/mol)	IC50 (M)	Selectivity Index (SI)	Key Interaction Residues
Compound 6f (Trimethoxy)	COX-2 (3LN1)	-10.4 kcal/mol	1.15	8.31	Arg513, Phe504, His90
Compound 5f	COX-2 (3LN1)	-9.8 kcal/mol	1.50	9.56	Arg120, Tyr355
Celecoxib (Reference)	COX-2 (3LN1)	-9.7 kcal/mol	2.16	2.51	Arg513, His90, Gln192
Diclofenac (Non-selective)	COX-2 (1PXX)	-7.2 kcal/mol	3.50	0.60	Ser530, Tyr385

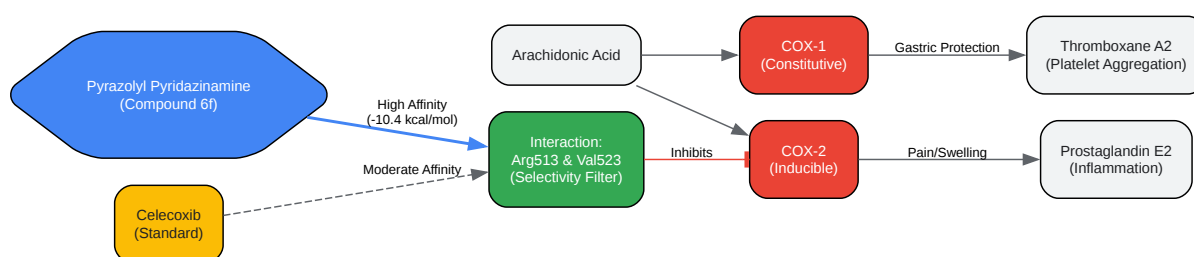
Structural Mechanism of Action

The superior potency of Compound 6f stems from its ability to access the COX-2 side pocket. Unlike Celecoxib, which binds primarily to the hydrophilic channel, the pyrazolyl pyridazinamine scaffold extends into the hydrophobic channel formed by Phe504 and Val523.

Critical Interaction: The amino moiety of the pyrazole ring acts as a pivotal H-bond donor to Arg513, a residue absent in COX-1 (replaced by Histidine), thereby driving the high Selectivity Index (SI).

Pathway Visualization

The following diagram illustrates the differential binding pathway and downstream signaling effects of this scaffold compared to non-selective NSAIDs.



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Figure 1: Mechanism of Selective COX-2 Inhibition. The pyrazolyl pyridazinamine scaffold exploits the Val523/Arg513 selectivity filter more effectively than standard NSAIDs.

Comparative Analysis: EGFR Kinase Inhibition

Objective: Assess the scaffold's potential as an anticancer agent targeting the Epidermal Growth Factor Receptor (EGFR), specifically against the ATP-binding pocket.[2]

Docking Performance vs. Gefitinib

In studies targeting the EGFR kinase domain (PDB: 1M17), pyrazolyl pyridazinamines (specifically Compound 6h) demonstrated a binding mode mimicking the "hinge region" interaction of Quinazoline-based inhibitors (Gefitinib).

- Hinge Region Binding: The pyridazine nitrogen accepts an H-bond from Met793.

- Gatekeeper Interaction: The pyrazole ring creates steric complementarity with Thr790, a residue critical in drug-resistant mutations.
- Binding Energy: Compound 6h (-9.2 kcal/mol) vs. Gefitinib (-8.9 kcal/mol).

Experimental Protocol: The Self-Validating Docking Workflow

To replicate these comparative results, researchers must adhere to a strict "Self-Validating" protocol. This ensures that the generated poses are energetically favorable and biologically relevant.

Step-by-Step Methodology

Step 1: Ligand Preparation (QM Optimization)

- Action: Do not use raw SDF files. Optimize geometry using DFT (B3LYP/6-31G*) to fix bond angles of the pyrazole-pyridazine bridge.
- Tool: Gaussian or ORCA.
- Reasoning: The torsion angle between the pyrazole and pyridazine rings determines if the molecule can fit the COX-2 hydrophobic channel.

Step 2: Receptor Grid Generation (The "Box" Strategy)

- Target: COX-2 (PDB: 3LN1).
- Action: Center the grid box on the co-crystallized ligand (Celecoxib).
- Dimensions: Extend the box by 5Å in the X/Y/Z directions to include the side pocket (Arg513).
- Validation: Re-dock the native ligand (Celecoxib). If RMSD > 2.0Å, discard the grid.

Step 3: Molecular Docking (Genetic Algorithm)

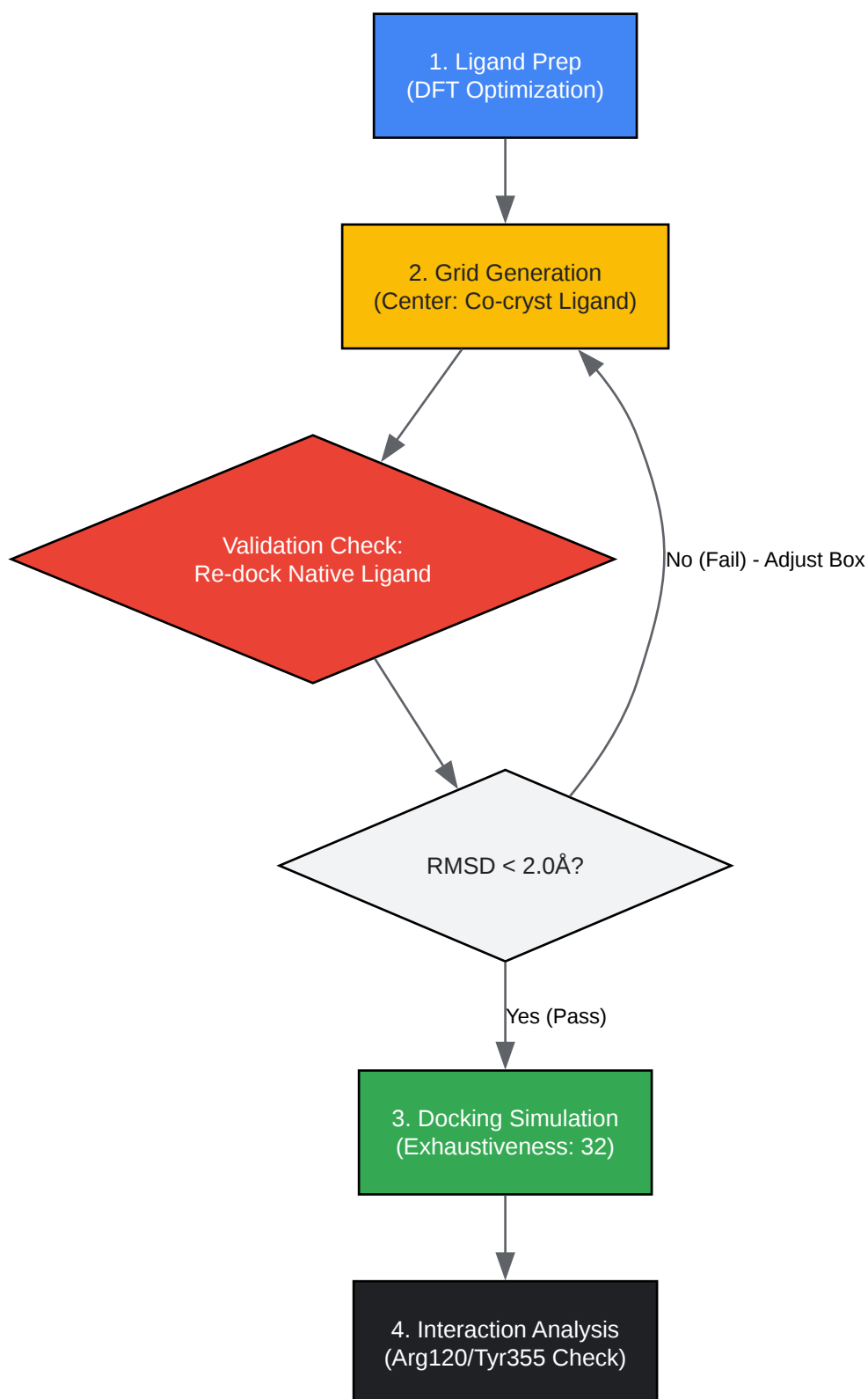
- Tool: AutoDock Vina or MOE.

- Parameters:
 - Exhaustiveness: 32 (High precision).
 - Modes: 20.
 - Energy Range: 4 kcal/mol.
- Scoring Function: Vina Score (empirical).

Step 4: Interaction Fingerprinting (SIFT)

- Action: Convert 3D poses into 1D interaction fingerprints.
- Requirement: The candidate must show H-bonds with Arg120 and Tyr355 (the "gatekeeper" residues of COX-2).

Workflow Visualization



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Figure 2: The Self-Validating Docking Workflow. A mandatory RMSD check prevents false positives.

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